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Pyridine hydroiodide is the salt formed when pyridine is protonated by hydroiodic acid (HI). Its molecular

Compound Focus: Pyridine hydroiodide

formula is CSH5N-HI (Molecular Weight: 207.01 g/mol) [1].

The key to predicting its NMR spectrum lies in understanding that in this salt, the pyridine exists in its
protonated form (pyridinium). The protonation of the nitrogen atom significantly alters the electron
density of the aromatic ring, leading to a predictable downfield shift (towards higher ppm values) of the

proton signals compared to neutral pyridine [2].

The table below summarizes the expected 'H NMR chemical shifts for pyridine hydroiodide, inferred from

data on the pyridinium ion in acidic conditions (D20, pH = 1) [2].

Table: Expected 'H NMR Chemical Shifts for Pyridine Hydroiodide

Get Quote

Proton Position on

Chemical Shift (9,

Multiplicit Notes
Ring L ppm)
Ortho (2H) Doublet ~8.87 Downfield from neutral pyridine
(6 8.53)
Para (1H) Multiplet (Triplet- ~8.44 Downfield from neutral pyridine
like) (6 7.84)
Meta (2H) Multiplet ~7.98 Downfield from neutral pyridine

(5 7.53)
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Experimental Protocol for NMR Characterization

To accurately characterize pyridine hydroiodide, you can follow this detailed experimental methodology.

1. Sample Preparation

¢ Solvent Selection: Use a deuterated solvent. DMSO-d6 and CDCI3 are common for such organics,
and the search results contain NMR parameters for neutral pyridine in both [3]. D20 is also an
excellent choice, especially for salts [2].

e Sample Concentration: Prepare a standard NMR sample with ~0.5 mL of deuterated solvent and 5-
10 mg of your pyridine hydroiodide compound. Ensure the sample is fully dissolved.

2. Data Acquisition

¢ Instrument Setup: Acquire the *H NMR spectrum on a spectrometer with a field strength of 300 MHz
or higher [3] [2].
e Parameters:
o Spectral Width: 12 ppm to ensure all signals are captured [2].
o Relaxation Delay (d1): Set to 1 second or more to allow for spin-lattice relaxation.
o Number of Scans (ns): 16-32 scans should provide a good signal-to-noise ratio for a
concentrated sample [2].

3. Data Processing and Analysis

e Process the Free Induction Decay (FID) by applying Fourier transformation, phase correction, and
baseline correction.

¢ Reference your spectrum. If using DMSO-d6, the residual solvent peak is set to 2.50 ppm. For D20,
an internal reference like 0.1% TMS or DSS (4 0.00 ppm) can be used, though the search results also
mention referencing to a tetramethylammonium iodide peak at 3.207 ppm [2].

¢ Analyze the spectrum by assigning each signal in the aromatic region (expected between 7.5-9.0
ppm) based on its chemical shift, integration (hnumber of protons), and multiplicity (splitting pattern).

This experimental workflow for preparing and analyzing a pyridine hydroiodide sample can be visualized

as follows:
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(Start: Prepare Pyridine Hydroiodida

Select Deuterated Solvent
(DMSO-d6, CDCI3, or D20)

Weigh Sample
(5-10 mg compound)

(Dissolve in ~0.5 mL Solvent)

'

Acquire 1H NMR Spectrum
(300+ MHz, 12 ppm width, 16-32 scans)

'

Process FID Data
(Fourier Transform, Phase/Baseline Correction)

Reference Spectrum
(e.g., TMS at 0.00 ppm)

Analyze Chemical Shifts,
Integration, Multiplicity

Report Spectral Data
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Experimental workflow for NMR characterization of pyridine hydroiodide.

Critical Technical Considerations for Researchers

¢ Solvent and Environment Effects: Be aware that NMR chemical shifts are sensitive to solvent,
concentration, and temperature [4] [5]. The values in the table are estimates; your observed shifts
may vary slightly. Always report the solvent used.

¢ Confirmation of Protonation: The definitive evidence for pyridine hydroiodide formation will be the
observed downfield shifts consistent with the pyridinium ion. Comparing your spectrum to one of
neutral pyridine acquired in the same solvent is the most direct way to confirm this [2].

e Handling and Purity: The search results indicate that commercial pyridine hydroiodide may have a
purity of 97% Min. [1]. Be prepared to identify minor impurities in your NMR spectrum, potentially
using reference charts for common contaminants [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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